molecular formula C22H21N3O4S2 B2762102 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877655-62-4

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2762102
CAS No.: 877655-62-4
M. Wt: 455.55
InChI Key: JOXUYWSNBXZRLT-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, a 3,4-dimethoxyphenyl substituent, and a thioether-linked N-phenylacetamide side chain. The presence of the thioether bond and the dimethoxyphenyl group may influence its electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-28-17-9-8-15(12-18(17)29-2)25-21(27)20-16(10-11-30-20)24-22(25)31-13-19(26)23-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXUYWSNBXZRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C23H22N4O5S2\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}_{2}

Key Properties

PropertyValue
Molecular Weight498.6 g/mol
CAS Number877656-11-6
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of thieno[3,2-d]pyrimidine derivatives followed by acetamide coupling reactions. The details of the synthetic route can be found in various chemical literature sources .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties. The key areas of activity include:

Antimicrobial Activity

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated potential anticancer activity. Specific findings include:

  • Cell line studies indicate that derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 and NCI-H661 .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes:

  • Human phenylethanolamine N-methyltransferase (hPNMT) : Compounds with similar structures have shown inhibitory potency against hPNMT, which is crucial in the metabolism of catecholamines .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against clinical strains. The results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays .
  • Anticancer Activity Assessment : A series of thieno[3,2-d]pyrimidine compounds were tested for cytotoxicity using MTT assays. The study found that modifications to the phenyl ring significantly enhanced anticancer activity against specific tumor cell lines .
  • Enzyme Inhibition Profile : A comparative analysis of enzyme inhibition revealed that the target compound's structural features contributed to its selectivity and potency against hPNMT compared to other known inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three classes of analogs: thiopyrimidinone derivatives, N-phenylacetamide-containing molecules, and dimethoxyphenyl-substituted heterocycles.

Thiopyrimidinone Derivatives

describes 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides synthesized via alkylation of thiopyrimidines with chloroacetamides. Key differences include:

  • Core Structure: The target compound features a thieno[3,2-d]pyrimidinone core (fused thiophene and pyrimidine), whereas analogs in possess simpler pyrimidinone rings. The fused thiophene likely enhances aromatic stacking interactions and metabolic stability compared to non-fused analogs.
  • Substituents : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-methyl or benzyl groups in derivatives. Methoxy groups may improve lipophilicity and membrane permeability but could also introduce steric hindrance.
  • Synthesis: Both classes employ sodium methylate and chloroacetamides for alkylation.

N-Phenylacetamide-Containing Compounds

discusses 3-chloro-N-phenyl-phthalimide, a monomer for polyimides.

  • Functional Group : Both compounds feature an N-phenylacetamide group, which is critical for hydrogen bonding and target engagement. However, the phthalimide in lacks the thioether linkage and heterocyclic core, leading to distinct electronic and steric profiles.
  • This highlights how minor structural changes (e.g., thioether vs. phthalimide rings) dictate application .

Dimethoxyphenyl-Substituted Heterocycles

Compounds like Isorhamnetin-3-O-glycoside () and EP 4 374 877 A2 derivatives () share methoxy-substituted aromatic systems:

  • Bioactivity: Methoxy groups in Isorhamnetin-3-O-glycoside contribute to antioxidant activity, suggesting the target compound’s dimethoxyphenyl group may confer similar radical-scavenging properties. However, the thienopyrimidinone core could redirect activity toward kinase inhibition or anti-inflammatory pathways.
  • Spatial Arrangement: The 3,4-dimethoxy substitution pattern in the target compound differs from 2,6-dimethylphenoxy groups in ’s amides. Ortho-substituted methoxy groups may enhance steric shielding of reactive sites, improving stability .

Research Findings and Implications

  • Synthetic Challenges: The thienopyrimidinone core requires multi-step synthesis, as seen in ’s methods, but offers greater structural complexity for targeted drug design.
  • Structure-Activity Relationships (SAR) : The dimethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes, while the thioether linkage improves resistance to hydrolysis compared to ester or ether analogs.
  • Knowledge Gaps: Limited pharmacological data exist for the target compound. Further studies should compare its IC50 values and selectivity profiles against analogs like those in and .

Q & A

Q. Table 1: Key Synthetic Parameters for Thieno[3,2-d]pyrimidine Derivatives

StepReagents/ConditionsYield RangeReference
Core FormationThiophene + urea, reflux in ethanol60–75%
Thioether IntroductionMercaptoacetic acid, K₂CO₃ in DMF70–85%
Aryl CouplingPd(PPh₃)₄, Ar–B(OH)₂, DMSO, 80°C65–90%

Q. Table 2: Comparative Biological Activity of Analogous Compounds

SubstituentTarget Enzyme (IC₅₀)Cell-Based ActivityReference
3,4-DimethoxyphenylKinase X: 12 nMLow (EC₅₀ > 1 µM)
4-NitrophenylKinase X: 8 nMModerate (EC₅₀ 500 nM)
2-TrifluoromethylphenylProtease Y: 25 nMHigh (EC₅₀ 50 nM)

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